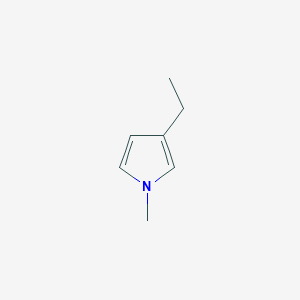
3-ethyl-1-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-1H-pyrrole is an organic compound with the molecular formula C7H11N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . Another method includes the cyclization of α-amino ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the α-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfur trioxide).
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-ethyl-1-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1H-pyrrole: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1H-Pyrrole: The parent compound of the pyrrole family, which serves as a basis for comparison.
Uniqueness: The combination of these substituents allows for specific interactions with biological targets and enhances its utility in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
3-ethyl-1-methylpyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8(2)6-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
ZLQZKKYPEFVWNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



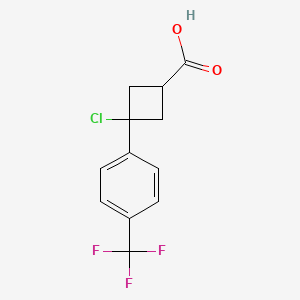
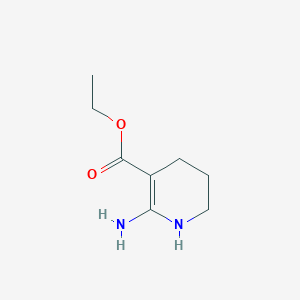
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
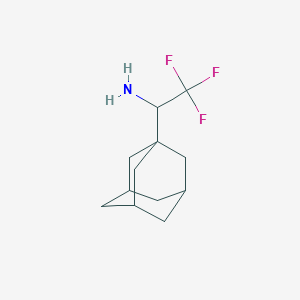
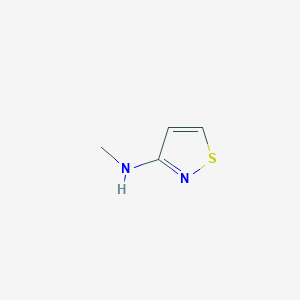
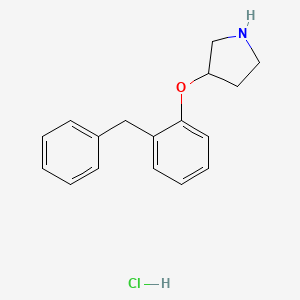

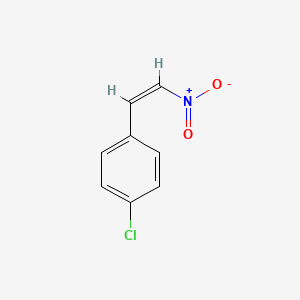
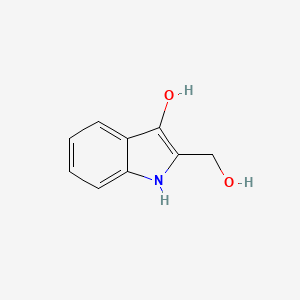
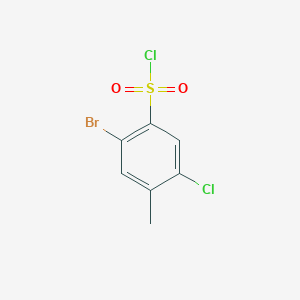
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B13030619.png)
